Ethanone, 1-(1-naphthalenyl)-, oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

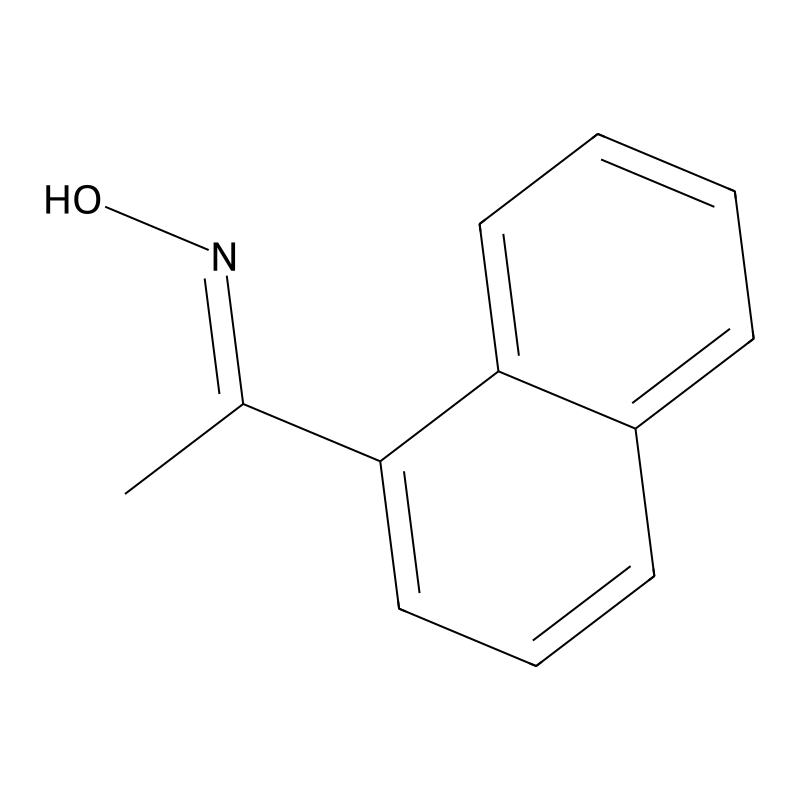

Ethanone, 1-(1-naphthalenyl)-, oxime, also known as 1-(naphthalen-1-yl)ethanone oxime, is a chemical compound with the molecular formula CHNO. It features a naphthalene ring substituted with an ethanone oxime group, which gives it unique chemical properties and potential biological activities. The compound is categorized under oximes, which are derivatives of aldehydes and ketones formed by the reaction with hydroxylamine. Its structure can be represented as follows:

- Chemical Structure:Ethanone, 1-(1-naphthalenyl)-, oxime Structure

- Formation: The compound is synthesized by reacting 1-(1-naphthalenyl)ethanone with hydroxylamine hydrochloride. This reaction typically occurs in the presence of a base to facilitate the formation of the oxime group.

- Rearrangement: Oximes can undergo Beckmann rearrangement to yield amides when treated with acids or specific catalysts.

- Reduction: The oxime functional group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that derivatives of ethanone, 1-(1-naphthalenyl)-, oxime exhibit various biological activities:

- Anticonvulsant Properties: Some studies have demonstrated that certain oxime derivatives possess anticonvulsant effects, making them potential candidates for treating epilepsy and other seizure disorders .

- Antimicrobial Activity: Compounds related to ethanone, 1-(1-naphthalenyl)-, oxime have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans .

The synthesis of ethanone, 1-(1-naphthalenyl)-, oxime can be achieved through several methods:

- Conventional Synthesis:

- Reaction of 1-(naphthalen-1-yl)ethanone with hydroxylamine hydrochloride in an alcoholic solution.

- The pH is adjusted to promote the reaction, followed by refluxing the mixture.

- Microwave-Assisted Synthesis:

- O-Alkylation:

Ethanone, 1-(1-naphthalenyl)-, oxime has several applications in different fields:

- Pharmaceutical Development: Its derivatives are being explored for their potential as anticonvulsant and antimicrobial agents.

- Chemical Intermediates: It serves as a precursor in organic synthesis for producing more complex molecules.

Interaction studies have focused on understanding how ethanone, 1-(1-naphthalenyl)-, oxime interacts with biological systems:

- Neurotoxicity Assessments: Evaluations have been conducted to determine the safety profile of its derivatives in animal models during anticonvulsant testing .

- Antimicrobial Efficacy: Studies have assessed the effectiveness of these compounds against various pathogens using microdilution broth methods to determine minimum inhibitory concentrations .

Ethanone, 1-(1-naphthalenyl)-, oxime shares similarities with other naphthalene-derived compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanone, 1-(2-naphthalenyl)-oxime | CHNO | Anticonvulsant properties; similar synthesis method |

| Ethanone, 2-(naphthalen-2-yl)-oxime | CHNO | Different position on naphthalene affects activity |

| Naphthalene | CH | Parent structure; lacks functional groups |

| Acetophenone | CHO | Ketone without naphthalene; different reactivity |

Ethanone, 1-(1-naphthalenyl)-, oxime stands out due to its specific structural configuration that influences its biological activity and potential applications in medicinal chemistry.